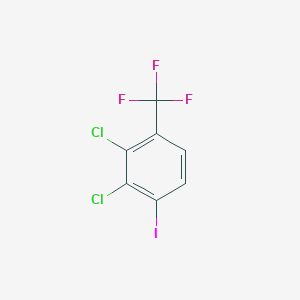

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalyst in Electrophilic Trifluoromethylation

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene plays a role in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process utilizes methyltrioxorhenium as a catalyst for direct electrophilic trifluoromethylation, achieving product yields up to 77%. The reaction often results in mixtures of regioisomers, particularly with substituted and heteroaromatic substrates, and involves the use of radical species indicated by EPR monitoring (E. Mejía & A. Togni, 2012).

Advancements in Lithiation and Substitution Reactions

The chemical has been instrumental in developing methodologies for selective lithiation and subsequent electrophilic substitution, particularly in the creation of highly functionalized benzene derivatives. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange in the presence of lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of regioisomerically enriched iodo-substituted products. These methodologies facilitate the synthesis of various substituted benzene derivatives, showcasing the utility of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene in synthetic chemistry (M. Schlosser, J. Porwisiak, & F. Mongin, 1998).

Role in Polymerization and Complexation Studies

This chemical compound has found applications in the study of polymerizations initiated by superacids, particularly involving the complexation of trifluoromethanesulphonates by their conjugate acid. Research in this area provides insights into the solvation and homoconjugation behaviors of ionic trifluoromethanesulphonates, contributing to a deeper understanding of the mechanisms underlying polymerization processes (D. Souverain, A. Leborgne, G. Sauvet, & P. Sigwalt, 1980).

Applications in Oxidation Reactions

Moreover, 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is relevant in the context of oxidation reactions, such as the Baeyer-Villiger reactions catalyzed by bis[3,5-bis(trifluoromethyl)phenyl] diselenide, which forms highly reactive and selective catalysts for the oxidation of carbonyl compounds. These reactions exemplify the compound's versatility in facilitating efficient and selective organic transformations (G. T. Brink, J. Vis, A. Arends, & R. Sheldon, 2001).

Safety and Hazards

“2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Mode of Action

Similar compounds have been known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall stability.

Propiedades

IUPAC Name |

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCHUCAYWDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)